Cinchonan-9-ol,6'-methoxy-, 9-(ethyl carbonate), (8a,9R)-
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Overview
Description
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- is a chemical compound with the molecular formula C23H28N2O4 and a molecular weight of 395.48 g/mol . This compound is derived from the cinchona tree and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- typically involves the reaction of Cinchonan-9-ol,6’-methoxy- with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted cinchonan derivatives .
Scientific Research Applications
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain pathogens by interfering with their metabolic processes. The compound binds to enzymes and receptors, disrupting their normal function and leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial compound with a similar structure.
Quinidine: An antiarrhythmic agent used to treat heart conditions.
Cinchonan-9-ol, 10,11-dihydro-6’-methoxy-, (8α,9R)-: A related compound with similar chemical properties.
Uniqueness
Cinchonan-9-ol,6’-methoxy-, 9-(ethyl carbonate), (8a,9R)- is unique due to its specific ethyl carbonate group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C23H27N2O4- |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
[1-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-1-(6-methoxyquinolin-4-yl)propyl] carbonate |
InChI |
InChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)23(5-2,29-22(26)27)19-8-10-24-20-7-6-17(28-3)13-18(19)20/h4,6-8,10,13,15-16,21H,1,5,9,11-12,14H2,2-3H3,(H,26,27)/p-1 |
InChI Key |
JBILKPNYOBNRDT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1CC2CCN1CC2C=C)(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)[O-] |
Origin of Product |
United States |
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